8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline
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Overview
Description
8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.38. The purity is usually 95%.
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Scientific Research Applications
Quinoline Derivatives in Scientific Research
Quinoline and its derivatives are a significant class of heterocyclic aromatic organic compounds with a wide range of biological and pharmacological activities. They have been extensively studied for their potential in medical and scientific research applications, particularly in the development of new therapeutic agents.
Antimicrobial and Antiviral Properties
Quinoline derivatives are known for their antimicrobial properties, including activity against bacteria and fungi. This makes them valuable in the development of new antibiotics and antiseptics. For example, ciprofloxacin, a well-known fluoroquinolone antibiotic, has shown effectiveness against soft-tissue and bone infections, indicating the potential of quinoline derivatives in treating infections (Fong et al., 1986).
Anticancer Activity
Some quinoline derivatives have demonstrated potential anticancer properties by inhibiting the growth of various cancer cell lines. This suggests their usefulness in cancer research and the possibility of developing new chemotherapeutic agents.
Anti-inflammatory and Immunomodulatory Effects
Quinoline derivatives can exhibit anti-inflammatory and immunomodulatory effects, making them candidates for treating autoimmune diseases and inflammatory conditions. Linomide, for instance, is a synthetic immunomodulator that has been studied for its efficacy in managing secondary progressive multiple sclerosis (Karussis et al., 1996).
Mechanism of Action
Target of Action
The compound “8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline” is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, influencing neurotransmission and other biological processes .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
Given its structural similarity to tropane alkaloids, it may have similar effects, such as influencing neurotransmission .
Properties
IUPAC Name |
8-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-21(20,18-13-6-2-7-14(18)10-9-13)15-8-1-4-12-5-3-11-17-16(12)15/h1-6,8,11,13-14H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOONQLKNUGNUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.